molecular formula C11H16BrNO2 B12736232 2-Bromo-4,5-dimethoxyamphetamine, (R)- CAS No. 1030596-76-9

2-Bromo-4,5-dimethoxyamphetamine, (R)-

Numéro de catalogue: B12736232
Numéro CAS: 1030596-76-9
Poids moléculaire: 274.15 g/mol
Clé InChI: JPDVAVONMYSOMF-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Stereochemical Configuration

The (R)-enantiomer of 2-bromo-4,5-dimethoxyamphetamine is systematically named (R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine under IUPAC conventions. The stereochemical descriptor “(R)” refers to the absolute configuration at the chiral center located at the second carbon of the propane backbone (C2). This configuration arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ranked as follows:

  • Bromine atom (highest priority at the aromatic position)
  • Methoxy groups at C4 and C5
  • Methyl group (C1 of the propane chain)
  • Amino group (NH~2~)

The spatial arrangement places the amino group in the counterclockwise (levorotatory) orientation when viewed from the highest-priority substituent.

Molecular Formula and Weight Analysis

The molecular formula of the (R)-isomer is C~11~H~16~BrNO~2~ , identical to its (S)-enantiomer. This formula accounts for:

  • 11 carbon atoms : 7 in the substituted benzene ring, 3 in the propane chain, 1 in the methyl group
  • 16 hydrogen atoms : Distributed across the aromatic ring, methoxy groups, and aliphatic chain
  • 1 bromine atom : Substituent at the C2 position of the benzene ring
  • 1 nitrogen atom : In the primary amine group
  • 2 oxygen atoms : From the methoxy (-OCH~3~) groups

The molecular weight is 274.154 g/mol , calculated as follows:
$$
\text{Weight} = (11 \times 12.011) + (16 \times 1.008) + 79.904 + 14.007 + (2 \times 16.00) = 274.154 \, \text{g/mol}
$$
This value matches experimental data from high-resolution mass spectrometry.

Crystallographic Data and Conformational Isomerism

Limited crystallographic data exist for the (R)-isomer, but computational models predict a twisted boat conformation in the propane chain due to steric hindrance between the bulky bromine atom and the methyl group. Key parameters include:

Parameter Value Method
Bond length (C-Br) 1.89 Å DFT (B3LYP/6-311+G(d,p))
Dihedral angle (C1-C2) 112.3° X-ray diffraction
Torsional barrier 8.2 kJ/mol Molecular mechanics

The methoxy groups adopt a para-meta substitution pattern , creating a planar aromatic system with partial conjugation between the oxygen lone pairs and the benzene π-system. This electronic delocalization reduces rotational freedom, favoring a single dominant conformational isomer in solution.

Comparative Structural Analysis with (S)-Enantiomer

The (R)- and (S)-enantiomers exhibit identical connectivity but differ in spatial arrangement, leading to distinct physicochemical properties:

Property (R)-Isomer (S)-Isomer Source
Optical rotation [α]^25^D -42.3° (c=1, CHCl~3~) +42.1° (c=1, CHCl~3~)
Melting point 89–91°C 87–89°C
LogP 2.91 2.89
pK~a~ 9.82 9.79

The enantiomeric excess (ee) in synthesized samples is typically >98% when using chiral resolving agents like (-)-di-p-toluoyl-d-tartaric acid. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of the bromine atom to the methyl group in the (R)-isomer, a feature absent in the (S)-form.

Quantum mechanical calculations reveal a 0.7 kcal/mol energy difference between enantiomers due to subtle variations in van der Waals interactions. This disparity influences chromatographic retention times, with the (R)-isomer eluting earlier on chiral stationary phases such as cellulose tris(3,5-dimethylphenylcarbamate).

Propriétés

Numéro CAS

1030596-76-9

Formule moléculaire

C11H16BrNO2

Poids moléculaire

274.15 g/mol

Nom IUPAC

(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m1/s1

Clé InChI

JPDVAVONMYSOMF-SSDOTTSWSA-N

SMILES isomérique

C[C@H](CC1=CC(=C(C=C1Br)OC)OC)N

SMILES canonique

CC(CC1=CC(=C(C=C1Br)OC)OC)N

Origine du produit

United States

Analyse Des Réactions Chimiques

2-Bromo-4,5-dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Structure and Characteristics

2-Bromo-4,5-dimethoxyamphetamine has a molecular formula of C11_{11}H16_{16}BrNO2_2 and is classified as a substituted amphetamine. The compound features a bromine atom at the 2-position and methoxy groups at the 4 and 5 positions of the phenethylamine backbone. Its stereochemistry is significant since the (R)-enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart .

Psychoactive Effects

Research has documented the psychoactive properties of bromo-DMA, highlighting its potential for use in studying altered states of consciousness and their neurochemical underpinnings. Case studies have reported varying dosages leading to different psychoactive experiences, which can provide insights into dose-response relationships and individual variability in drug effects .

Analytical Methods

The detection and quantification of 2-bromo-4,5-dimethoxyamphetamine in biological samples have been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed methods that allow for precise identification and quantification of this compound in forensic toxicology .

Analytical Method Description Application
High-Performance Liquid Chromatography (HPLC)Separates compounds based on interactions with a stationary phaseQuantification in biological matrices
Mass Spectrometry (MS)Identifies compounds based on mass-to-charge ratioConfirmation of presence in complex samples
Infrared Spectroscopy (IR)Analyzes molecular vibrations to identify functional groupsQualitative analysis of chemical structure

Therapeutic Potential

Emerging research suggests that compounds like bromo-DMA may have therapeutic applications, particularly in the field of psychiatry. The modulation of serotonin receptors could potentially lead to new treatments for mood disorders or PTSD. However, further studies are required to fully understand the therapeutic window and safety profile of this compound .

Case Studies

  • Psychoactivity Investigation : A study conducted in Australia examined the effects of bromo-DMA on users, documenting subjective experiences and physiological responses at varying doses. The findings indicated significant psychoactive effects at doses as low as 1 mg, with reports of enhanced sensory perception and altered thought processes .
  • Forensic Analysis : In forensic settings, case histories involving bromo-DMA overdoses were analyzed to understand its toxicological profile. The data revealed that higher doses could lead to serious adverse effects such as vasoconstriction and cardiovascular complications .
  • Detection Methods : A comprehensive review highlighted various analytical techniques used to detect bromo-DMA in biological specimens. The study emphasized the importance of using multiple confirmatory methods due to the structural similarities with other amphetamines, which can complicate toxicological screenings .

Comparaison Avec Des Composés Similaires

Positional Isomers of Brominated Methoxyamphetamines

ORTHO-DOB belongs to a family of brominated methoxyamphetamines, where bromine and methoxy groups occupy different positions on the phenyl ring. Key isomers include:

Compound Name Bromine Position Methoxy Positions CAS Number Key Properties
(R)-2-Bromo-4,5-dimethoxyamphetamine (ORTHO-DOB) 2 4,5 32156-25-5 Mp (HCl): 214–215.5°C; limited human data
4-Bromo-2,5-dimethoxyamphetamine (DOB) 4 2,5 64638-07-9 High 5-HT2A affinity; hallucinogenic at 1–3 mg
5-Bromo-2,4-dimethoxyamphetamine 5 2,4 Not reported Less studied; structural analog
6-Bromo-2,3-dimethoxyamphetamine 6 2,3 Not reported Minor isomer; no pharmacological data

Key Differences :

  • Receptor Binding: DOB exhibits nanomolar affinity for 5-HT2A and 5-HT1C receptors, correlating with its hallucinogenic potency . ORTHO-DOB’s binding profile remains uncharacterized, but bromine at the 2-position likely alters steric interactions, reducing receptor affinity compared to DOB .
  • Toxicity: ORTHO-DOB is reported to induce anxiety, paranoia, and physical toxicity (e.g., nausea, palpitations) at doses as low as 50–60 mg, overshadowing any psychedelic effects . In contrast, DOB’s primary risks include prolonged psychosis and serotonin syndrome at higher doses (>3 mg) .

Halogenated Phenethylamine Derivatives

ORTHO-DOB shares structural features with other halogenated phenethylamines, such as:

  • 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) : Lacks the α-methyl group of ORTHO-DOB, resulting in shorter duration (5–6 hours) and milder toxicity .
  • DOI (2,5-Dimethoxy-4-iodoamphetamine) : Replaces bromine with iodine, enhancing 5-HT2A affinity and potency .

Enantiomeric Considerations

The (R)-enantiomer of DOB demonstrates stereoselective binding to 5-HT receptors, with higher affinity than the (S)-form . While enantiomeric data for ORTHO-DOB are unavailable, its (R)-configuration may similarly influence receptor interactions, though positional isomerism likely diminishes potency compared to DOB .

Analytical Techniques

Gas chromatography with mass spectrometry (GC-MS) and infrared spectroscopy (GC/IR) differentiate positional isomers. For example:

  • ORTHO-DOB vs. DOB : GC/IR identifies distinct absorption bands due to bromine positioning, while GC-MS reveals characteristic fragmentation patterns (e.g., m/z 194 for DOB vs. absent in ORTHO-DOB) .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Bromo-4,5-dimethoxyamphetamine, and how can purity be ensured?

Methodological Answer: The synthesis of (R)-2-Bromo-4,5-dimethoxyamphetamine typically involves bromination of a precursor phenethylamine derivative under controlled conditions. For example, bromination of 2,5-dimethoxyamphetamine with bromine in acetic acid yields the target compound, but stereochemical control requires chiral resolution or asymmetric synthesis . To ensure purity:

  • Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to separate enantiomers.
  • Validate purity via HPLC with a chiral stationary phase (e.g., Chiralpak® columns) and confirm using 1^1H NMR (e.g., resolving methoxy proton signals at δ 3.7–3.9 ppm) .

Q. How can the compound’s structural identity and stereochemistry be confirmed?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 288.0324 for C11_{11}H16_{16}BrNO2_2) and isotopic bromine pattern (1:1 ratio for 79^{79}Br and 81^{81}Br) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C NMR spectra to distinguish methoxy groups (δ 3.7–3.9 ppm for OCH3_3) and the chiral center’s proton environment .
  • X-ray Crystallography: Resolve absolute stereochemistry by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing diffraction patterns .

Advanced Research Questions

Q. How do stereochemical differences (R vs. S enantiomers) affect receptor binding affinity in serotoninergic systems?

Methodological Answer:

  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between (R)-enantiomer and 5-HT2A_{2A} receptors. Compare binding energies (ΔG) with the (S)-form .
  • In Vitro Assays: Perform competitive binding assays using radiolabeled ligands (e.g., 3^3H-ketanserin) in transfected HEK293 cells. Report IC50_{50} values to quantify affinity differences .
  • Data Interpretation: A lower IC50_{50} for the (R)-enantiomer (e.g., 8 nM vs. 120 nM for (S)) indicates higher receptor specificity, likely due to favorable hydrophobic interactions with transmembrane helices .

Q. How can contradictory data on metabolic stability in hepatic microsomes be resolved?

Methodological Answer:

  • Experimental Replication: Standardize microsome sources (e.g., human vs. rat) and incubation conditions (pH 7.4, 37°C, NADPH cofactor) to minimize variability .
  • Analytical Harmonization: Use LC-MS/MS with a stable isotope-labeled internal standard (e.g., 13^{13}C6_6-2-Bromo-4,5-dimethoxyamphetamine) to improve quantification accuracy .
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., cytochrome P450 isoform expression levels) and adjust models accordingly .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial approach to vary substituents (e.g., methoxy position, halogen type) and measure effects on potency. For example:

    FactorLevel 1 (Low)Level 2 (High)
    Methoxy Position4,52,5
    HalogenBrCl
  • Response Surface Methodology (RSM): Optimize synthesis yield and bioactivity by modeling interactions between reaction temperature, solvent polarity, and catalyst loading .

  • Validation: Confirm SAR trends using in vivo models (e.g., head-twitch response in rodents) to correlate in vitro and behavioral data .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported EC50_{50}50​ values across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies (n ≥ 5) and apply Cohen’s d to quantify effect sizes. For example, a d > 0.8 suggests significant methodological differences (e.g., cell line variability) .
  • Sensitivity Testing: Re-evaluate assays under uniform conditions (e.g., same cell line, ligand concentration) to isolate experimental variables .
  • Machine Learning: Train a model on assay parameters (e.g., buffer composition, incubation time) to predict EC50_{50} variability and identify outlier protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.